Di-t-butoxydiacetoxysilane (CAS: 13170-23-5) is a liquid, mixed-ligand organosilicon compound designed for the chemical vapor deposition (CVD) of high-quality silicon dioxide (SiO₂) films. It serves as a specialized alternative to common silicon precursors like tetraethoxysilane (TEOS), particularly in processes where lower thermal budgets are critical. Its unique structure, featuring both bulky tert-butoxy and reactive acetoxy groups, enables SiO₂ deposition at significantly lower temperatures (450–600°C) compared to standard TEOS processes, which typically require temperatures above 650°C for reasonable deposition rates. This characteristic makes it suitable for fabricating dielectric layers on thermally sensitive substrates, such as those incorporating aluminum metallization.
Direct substitution of di-t-butoxydiacetoxysilane with more common precursors like tetraethoxysilane (TEOS) or chlorosilanes is impractical due to fundamental differences in process conditions and film properties. Substituting with TEOS necessitates a significant increase in deposition temperature, often exceeding 650°C, which is incompatible with post-metalization layers in semiconductor manufacturing. Conversely, while some silicon halides (e.g., SiCl₄) can deposit films at lower temperatures, they generate corrosive byproducts like HCl, which can damage substrates and equipment. Di-t-butoxydiacetoxysilane provides a crucial process window that avoids both high-temperature damage and halide-induced corrosion, making it non-interchangeable for applications requiring high-quality, conformal SiO₂ films on sensitive, complex topographies at moderate temperatures.
Di-t-butoxydiacetoxysilane (DADBS) facilitates the deposition of high-quality silicon dioxide films in a temperature range of 450–600°C. This is a critical advantage over the industry-standard precursor, tetraethoxysilane (TEOS), which requires temperatures above 650°C to achieve practical deposition rates in thermal LPCVD systems. This lower thermal budget makes DADBS compatible with temperature-sensitive substrates, such as those with aluminum features, which cannot withstand typical TEOS processing temperatures.
| Evidence Dimension | Required Deposition Temperature for SiO₂ via LPCVD |
| Target Compound Data | 450–600°C |
| Comparator Or Baseline | Tetraethoxysilane (TEOS): >650°C |
| Quantified Difference | Enables processing at temperatures at least 50-200°C lower than TEOS. |
| Conditions | Low-Pressure Chemical Vapor Deposition (LPCVD) for silicon dioxide film growth. |
This lower process temperature allows for the deposition of high-quality dielectric layers after aluminum metallization, a critical step where TEOS is unusable due to its high thermal budget.
Films deposited using di-t-butoxydiacetoxysilane exhibit exceptional step coverage. At deposition temperatures up to 500°C, the coating of micron-scale features is perfectly conformal. Even at 575°C, coverage remains nearly ideal. A key demonstration showed a 10,000 Å (1 micron) high aluminum step being coated conformally at 450°C, a task that is challenging for many precursors, especially at lower temperatures. This performance is superior to silane (SiH₄)-based PECVD, which is known for poor step coverage.
| Evidence Dimension | Step Coverage (Conformality) |
| Target Compound Data | Perfectly conformal up to 500°C; coats 1 µm high Al steps. |
| Comparator Or Baseline | Silane (SiH₄): Generally exhibits poor step coverage. |
| Quantified Difference | Qualitatively superior conformality, enabling void-free filling of complex topographies. |
| Conditions | LPCVD onto substrates with micron-scale features. |
For fabricating advanced semiconductor devices, achieving a uniform, void-free dielectric layer over complex topography is essential for electrical insulation and device reliability.
The hydrolytic stability of alkoxysilanes is strongly influenced by the steric bulk of the alkoxy groups. The general trend for hydrolysis rates is Methoxy > Ethoxy > Propoxy > Butoxy. The large tert-butoxy groups on di-t-butoxydiacetoxysilane provide significant steric hindrance around the silicon center. This sterically-hindered structure results in a more controlled and slower rate of hydrolysis compared to less bulky, common precursors like tetraethoxysilane (TEOS) or methoxysilanes. This controlled reactivity is advantageous in sol-gel processes or applications where premature or rapid reaction with ambient moisture must be avoided to ensure process reproducibility and solution stability.
| Evidence Dimension | Relative Rate of Hydrolysis |
| Target Compound Data | Slow, due to bulky tert-butoxy groups. |
| Comparator Or Baseline | Ethoxysilanes (e.g., TEOS): Faster. Methoxysilanes: 6-10 times faster than ethoxysilanes. |
| Quantified Difference | Slower hydrolysis provides better process control and longer working life of precursor solutions. |
| Conditions | Aqueous or humid environments, typical for sol-gel chemistry and handling. |
Slower, more predictable hydrolysis kinetics improve process control, reduce batch-to-batch variability, and extend the shelf-life and usability of precursor solutions in moisture-sensitive applications.
For depositing insulating SiO₂ layers between aluminum interconnects in Very Large-Scale Integration (VLSI) devices. The process temperature of <600°C is low enough to prevent damage to the aluminum, while the excellent conformality ensures complete, void-free insulation between metal lines, preventing short circuits.
As a precursor for depositing protective passivation layers over complex, high-aspect-ratio micro-electromechanical systems (MEMS) or photonic structures. Its ability to form perfectly conformal coatings at moderate temperatures ensures uniform protection without inducing thermal damage to delicate device components.
Ideal for forming gate dielectrics or insulating films on substrates that cannot withstand high-temperature oxidation or conventional CVD, such as III-V compound semiconductors or flexible polymer substrates. The lower deposition temperature provides a viable path to high-quality oxide formation.
In research and development for sol-gel synthesis where precise control over the hydrolysis and condensation rate is paramount. The sterically hindered nature of the precursor allows for more controlled particle growth and network formation compared to faster-reacting alkoxysilanes like TEOS.
Corrosive;Irritant